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molecular formula C12H11ClIN3O B8416755 4-Chloro-6-(5-iodo-2-ethoxy-phenyl)pyrimidin-2-ylamine

4-Chloro-6-(5-iodo-2-ethoxy-phenyl)pyrimidin-2-ylamine

Cat. No. B8416755
M. Wt: 375.59 g/mol
InChI Key: PPTJCFIKYURTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419984B2

Procedure details

To a solution of 4-chloro-6-(5-tributylstannyl-2-ethoxy-phenyl)pyrimidin-2-ylamine (79 mg, 0.13 mmol) in a 3% solution of acetic acid in ethanol (1 ml) was added a solution of sodium iodide (24 mg, 0.16 mmol) in a 0.1 M aqueous sodium hydroxide solution (0.2 ml) followed by a solution of chloramine-T (15.0 mg, 0.065 mmol) in water (0.15 ml). The orange solution was stirred at room temperature for 1 hour, treated with saturated aqueous sodium thiosulfate solution (0.3 ml), and extracted with ethyl acetate (2×1 ml). The combined extracts were concentrated under reduced pressure. The residue was purified by preparative TLC eluting with 20% ethyl acetate-hexane to provide 4-chloro-6-(5-iodo-2-ethoxy-phenyl)pyrimidin-2-ylamine (39 mg, 71% yield) as a white powder. 1H NMR (CDCl3) δ 8.24 (d, J=2.3 Hz, 1H), 7.67 (dd, J=2.3, 8.70 Hz, 1H), 7.38 (d, J=8.70 Hz, 2H), s, 1H), 6.76 (d, J=8.70 Hz, 1H), 5.23 (s, 1H), 4.13 (q, J=7.0 Hz, 2H), 1.47 (t, J=7.0 Hz, 3H).
Name
4-chloro-6-(5-tributylstannyl-2-ethoxy-phenyl)pyrimidin-2-ylamine
Quantity
79 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mg
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[C:12]([Sn](CCCC)(CCCC)CCCC)[CH:11]=[CH:10][C:9]=2[O:27][CH2:28][CH3:29])[N:5]=[C:4]([NH2:30])[N:3]=1.[I-:31].[Na+].[OH-].[Na+].CC1C=CC(S(NCl)(=O)=O)=CC=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(O)C.O.C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[C:12]([I:31])[CH:11]=[CH:10][C:9]=2[O:27][CH2:28][CH3:29])[N:5]=[C:4]([NH2:30])[N:3]=1 |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
4-chloro-6-(5-tributylstannyl-2-ethoxy-phenyl)pyrimidin-2-ylamine
Quantity
79 mg
Type
reactant
Smiles
ClC1=NC(=NC(=C1)C1=C(C=CC(=C1)[Sn](CCCC)(CCCC)CCCC)OCC)N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)NCl
Step Three
Name
sodium thiosulfate
Quantity
0.3 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The orange solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×1 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative TLC
WASH
Type
WASH
Details
eluting with 20% ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C1=C(C=CC(=C1)I)OCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 39 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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